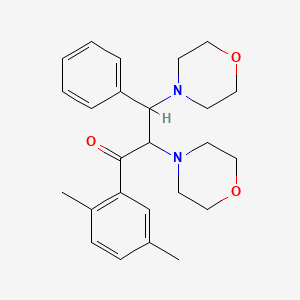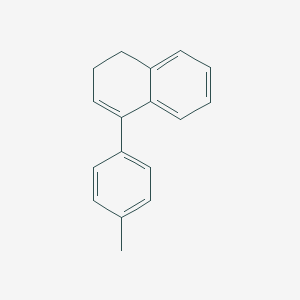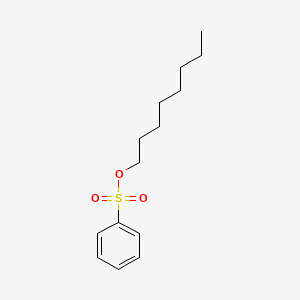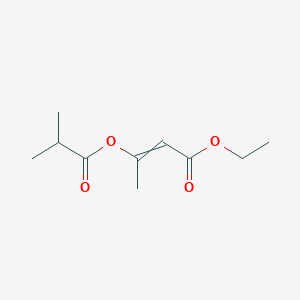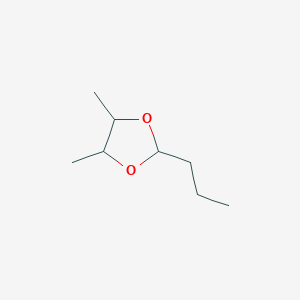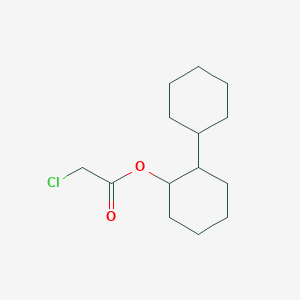
(2-Cyclohexylcyclohexyl) 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylcyclohexyl) 2-chloroacetate is an organic compound with a unique structure that includes two cyclohexyl rings and a chloroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylcyclohexyl) 2-chloroacetate typically involves the esterification of 2-cyclohexylcyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylcyclohexyl) 2-chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexylcyclohexanol and chloroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or primary amines can be used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-cyclohexylcyclohexyl amine or 2-cyclohexylcyclohexyl alcohol.
Hydrolysis: 2-cyclohexylcyclohexanol and chloroacetic acid.
Scientific Research Applications
(2-Cyclohexylcyclohexyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylcyclohexyl) 2-chloroacetate involves its interaction with various molecular targets. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-chloroacetate
- Hexyl 2-chloroacetate
- Cyclohexyl acetate
Uniqueness
(2-Cyclohexylcyclohexyl) 2-chloroacetate is unique due to the presence of two cyclohexyl rings, which can impart distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
5457-48-7 |
|---|---|
Molecular Formula |
C14H23ClO2 |
Molecular Weight |
258.78 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C14H23ClO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
UJKCRKNQXLMSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


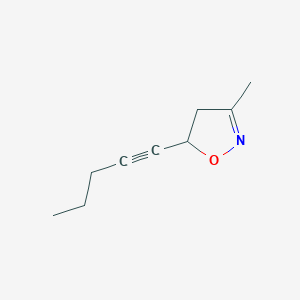
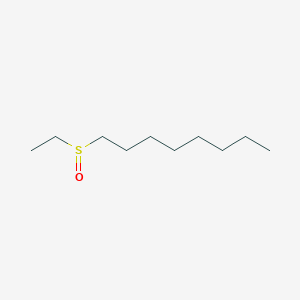
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
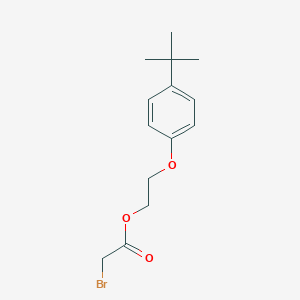
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
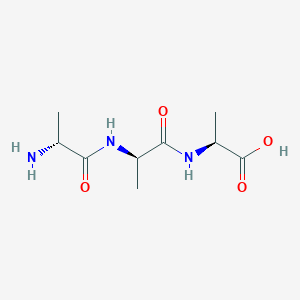
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
